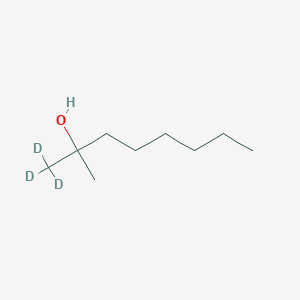
2-Methyl-2-octanol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-octanol-d3 is a deuterated analog of 2-Methyl-2-octanol, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-octanol-d3 typically involves the deuteration of 2-Methyl-2-octanol. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The product is then purified through distillation and other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-octanol-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: SOCl2, PBr3, pyridine, and other solvents.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alkanes.
Substitution: Alkyl halides, tosylates.
Scientific Research Applications
2-Methyl-2-octanol-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in pharmacokinetic studies to investigate drug metabolism and distribution.
Industry: Used in the synthesis of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-octanol-d3 is primarily related to its role as a stable isotope-labeled compound. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in elucidating molecular structures and reaction mechanisms. In metabolic studies, the deuterium-labeled compound allows for the tracing of metabolic pathways and the identification of intermediates .
Comparison with Similar Compounds
2-Methyl-2-octanol: The non-deuterated analog of 2-Methyl-2-octanol-d3.
2-Octanol: A structurally similar compound with a hydroxyl group on the second carbon atom.
2-Methyl-1-octanol: A positional isomer with the hydroxyl group on the first carbon atom
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The presence of deuterium atoms enhances the sensitivity and resolution of NMR signals, making it a valuable tool in structural and mechanistic studies.
Properties
Molecular Formula |
C9H20O |
|---|---|
Molecular Weight |
147.27 g/mol |
IUPAC Name |
1,1,1-trideuterio-2-methyloctan-2-ol |
InChI |
InChI=1S/C9H20O/c1-4-5-6-7-8-9(2,3)10/h10H,4-8H2,1-3H3/i2D3 |
InChI Key |
KBCNUEXDHWDIFX-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)(CCCCCC)O |
Canonical SMILES |
CCCCCCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


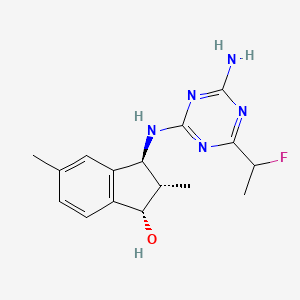
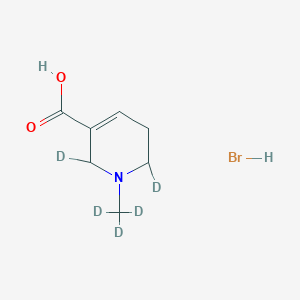

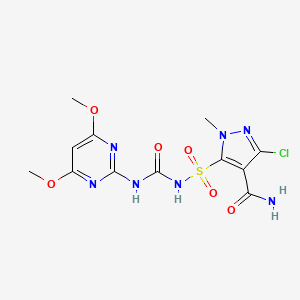
![4-(10-(Dimethylamino)-5-fluoro-3-oxo-3H-benzo[c]xanthen-7-yl)isophthalic Acid](/img/structure/B13857718.png)
![(4S,4aR,7aS,12bR)-4a-hydroxy-9-methoxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13857734.png)

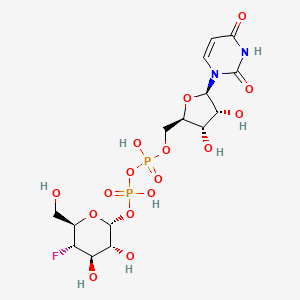
![tert-butyl [4-(1H-1,2,4-triazol-1-yl)phenyl]carbamate](/img/structure/B13857762.png)
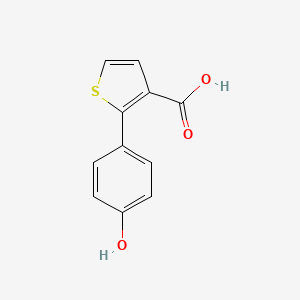
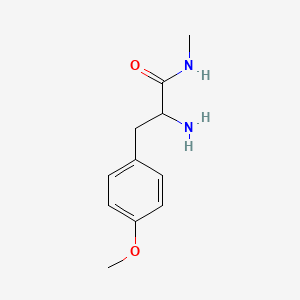
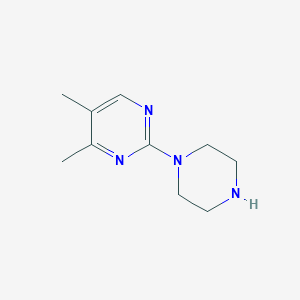
![2-amino-9-[(1R,3S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B13857785.png)
![5-Methyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13857792.png)
